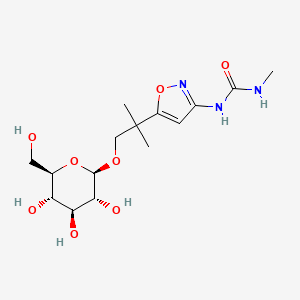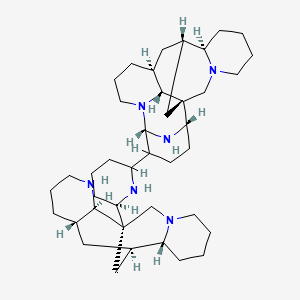
Uridine, 2'-azacyclotridec-1-yl-2',3'-dideoxy-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine, 2’-azacyclotridec-1-yl-2’,3’-dideoxy-5-methyl- is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This particular compound has been studied for its potential antiviral and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-azacyclotridec-1-yl-2’,3’-dideoxy-5-methyl- typically involves the modification of the uridine molecule. The process includes the introduction of the azacyclotridecyl group at the 2’ position and the removal of hydroxyl groups at the 2’ and 3’ positions. The methyl group is added at the 5’ position. The reaction conditions often require the use of protecting groups to prevent unwanted reactions at other sites on the molecule. Common reagents include strong bases and nucleophiles, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar methods as described above, but optimized for efficiency and yield. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce costs.
化学反応の分析
Types of Reactions
Uridine, 2’-azacyclotridec-1-yl-2’,3’-dideoxy-5-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a ketone or aldehyde, while reduction might produce an alcohol.
科学的研究の応用
Uridine, 2’-azacyclotridec-1-yl-2’,3’-dideoxy-5-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It has potential antiviral and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the production of pharmaceuticals and other biologically active compounds.
作用機序
The mechanism of action of Uridine, 2’-azacyclotridec-1-yl-2’,3’-dideoxy-5-methyl- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. This can lead to the inhibition of viral replication or the induction of cell death in cancer cells. The molecular targets and pathways involved include DNA and RNA polymerases, as well as various enzymes involved in nucleic acid metabolism.
類似化合物との比較
Similar Compounds
2’-Deoxy-5-iodouridine: Another nucleoside analog with antiviral activity.
2’-Deoxycytidine: A nucleoside analog used in the treatment of certain cancers.
2’-Deoxyadenosine: A nucleoside analog with potential antiviral and anticancer properties.
Uniqueness
Uridine, 2’-azacyclotridec-1-yl-2’,3’-dideoxy-5-methyl- is unique due to its specific structural modifications, which confer distinct biological activities. Its azacyclotridecyl group and the absence of hydroxyl groups at the 2’ and 3’ positions differentiate it from other nucleoside analogs and contribute to its unique mechanism of action and potential therapeutic applications.
特性
CAS番号 |
134935-13-0 |
|---|---|
分子式 |
C22H37N3O4 |
分子量 |
407.5 g/mol |
IUPAC名 |
1-[(2R,3R,5S)-3-(azacyclotridec-1-yl)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C22H37N3O4/c1-17-15-25(22(28)23-20(17)27)21-19(14-18(16-26)29-21)24-12-10-8-6-4-2-3-5-7-9-11-13-24/h15,18-19,21,26H,2-14,16H2,1H3,(H,23,27,28)/t18-,19+,21+/m0/s1 |
InChIキー |
RTFPWHQZYDVPDE-QKNQBKEWSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)N3CCCCCCCCCCCC3 |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N3CCCCCCCCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


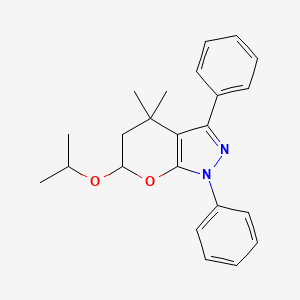
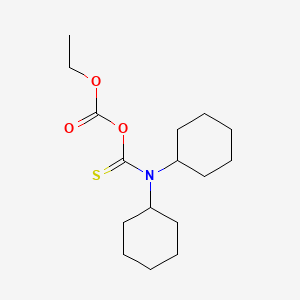
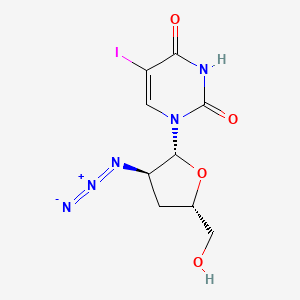


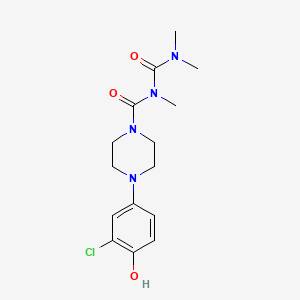

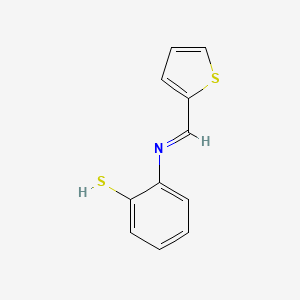
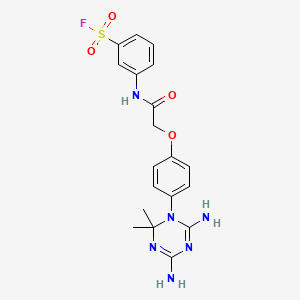
![17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one](/img/structure/B12789579.png)

